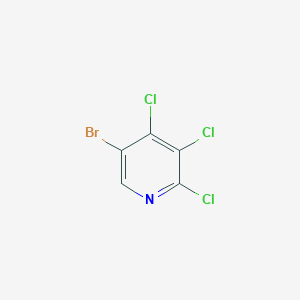
1-Chloro-3-(methylamino)propan-2-ol;hydrochloride
Overview
Description
1-Chloro-3-(methylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C6H15Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the production of beta-blockers, particularly metoprolol, where it serves as an impurity .
Preparation Methods
The synthesis of 1-Chloro-3-(methylamino)propan-2-ol;hydrochloride typically involves the reaction of epichlorohydrin with methylamine. The process can be summarized as follows:
Reaction of Epichlorohydrin with Methylamine: Epichlorohydrin reacts with methylamine to form 3-(methylamino)-1-chloropropan-2-ol.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants.
Chemical Reactions Analysis
1-Chloro-3-(methylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(methylamino)propan-2-ol and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for substitution and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(methylamino)propan-2-ol;hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of beta-blockers, such as metoprolol, which are used to treat cardiovascular diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of various organic molecules.
Biological Studies: It is used in research to study the effects of beta-blockers on biological systems.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(methylamino)propan-2-ol;hydrochloride is primarily related to its role as an intermediate in the synthesis of beta-blockers. Beta-blockers work by blocking the action of endogenous catecholamines, such as adrenaline, on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making them effective in treating hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
1-Chloro-3-(methylamino)propan-2-ol;hydrochloride can be compared with similar compounds such as:
3-(Methylamino)propan-2-ol: This compound lacks the chlorine atom and is used in similar synthetic applications.
1-Chloro-3-(propan-2-ylamino)propan-2-ol: This compound has a different alkyl group attached to the nitrogen atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly useful in the synthesis of certain pharmaceuticals.
Properties
IUPAC Name |
1-chloro-3-(methylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO.ClH/c1-6-3-4(7)2-5;/h4,6-7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFTJHWZOZLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50832398 | |
| Record name | 1-Chloro-3-(methylamino)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50832398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874302-08-6 | |
| Record name | 1-Chloro-3-(methylamino)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50832398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)








![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)


![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)

